molecular formula C18H16BrNO3 B2610451 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE CAS No. 1421491-45-3

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2610451
CAS No.: 1421491-45-3
M. Wt: 374.234
InChI Key: PIEZEKSUHJMYFO-UHFFFAOYSA-N
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Description

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a naphthalene moiety attached via a hydroxypropyl linker. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Bromination of Furan-2-Carboxamide: The initial step involves the bromination of furan-2-carboxamide using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Preparation of 3-Hydroxy-3-(Naphthalen-1-yl)Propylamine: This intermediate can be synthesized by the reaction of naphthalene with epichlorohydrin followed by amination.

    Coupling Reaction: The final step involves coupling the brominated furan-2-carboxamide with 3-hydroxy-3-(naphthalen-1-yl)propylamine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a naphthalene moiety, and a hydroxypropyl linker. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZEKSUHJMYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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